molecular formula C16H16ClN3 B13757496 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride CAS No. 1172876-77-5

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride

Cat. No.: B13757496
CAS No.: 1172876-77-5
M. Wt: 285.77 g/mol
InChI Key: MMWDPNLBCADAGU-UHFFFAOYSA-N
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Description

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3 and a molecular weight of 285.77 g/mol. It is known for its unique structure, which includes a quinoline core substituted with hydrazine, a methyl group, and a phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 6-methyl-3-phenylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The quinoline core can intercalate with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride can be compared with other quinoline derivatives, such as:

    2-Hydrazinoquinoline: Lacks the methyl and phenyl substituents, leading to different chemical and biological properties.

    6-Methylquinoline: Lacks the hydrazine and phenyl groups, resulting in different reactivity and applications.

    3-Phenylquinoline:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1172876-77-5

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

(6-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C16H15N3.ClH/c1-11-7-8-15-13(9-11)10-14(16(18-15)19-17)12-5-3-2-4-6-12;/h2-10H,17H2,1H3,(H,18,19);1H

InChI Key

MMWDPNLBCADAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

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